molecular formula C19H20N4O4 B12172347 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide

Cat. No.: B12172347
M. Wt: 368.4 g/mol
InChI Key: XZHRNYCVFLTTDX-UHFFFAOYSA-N
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Description

The compound 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide is a sophisticated synthetic molecule designed for advanced medicinal chemistry and neuroscience research. It features a hybrid structure incorporating two distinct pharmacophores: a 3-methyl-3,4-dihydroquinazolin-4-one and a 4-hydroxy-6-methyl-2-pyridone, linked by a butanamide spacer. The quinazolinone moiety is a privileged structure in drug discovery, known for its ability to interact with a range of neurological targets . This specific scaffold is frequently explored in the search for new therapeutic agents due to its similarity to cores found in established bioactive molecules. As such, this compound presents significant research value for investigating novel mechanisms of action, particularly in the context of central nervous system (CNS) disorders. Researchers can utilize this compound as a key chemical tool to probe protein-ligand interactions, study enzyme inhibition, and evaluate effects on neuronal signaling pathways. The presence of the butanamide linker is a strategic feature that can enhance the molecule's conformational flexibility and potential for target engagement, similar to the functional groups found in other non-nitrogenous anticonvulsant drugs . This compound is supplied exclusively for research applications in laboratory settings. It is intended for use by qualified scientists for in vitro studies or other non-clinical investigations. All handling and experimentation must adhere to strict laboratory safety protocols.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)butanamide

InChI

InChI=1S/C19H20N4O4/c1-12-8-14(24)10-18(26)23(12)7-3-4-17(25)21-13-5-6-16-15(9-13)19(27)22(2)11-20-16/h5-6,8-11,24H,3-4,7H2,1-2H3,(H,21,25)

InChI Key

XZHRNYCVFLTTDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C)O

Origin of Product

United States

Biological Activity

The compound 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide , identified by its CAS number 1574406-74-8 , has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyridine derivative and a quinazoline moiety, suggests various therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O4C_{22}H_{26}N_{4}O_{4}, with a molecular weight of 410.5 g/mol . The compound's structure includes functional groups that may enhance its solubility and reactivity, contributing to its biological activities.

PropertyValue
Molecular FormulaC22H26N4O4
Molecular Weight410.5 g/mol
CAS Number1574406-74-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies indicate that it may act as an anaphylatoxin receptor antagonist , potentially modulating immune responses and inflammation. Additionally, it has been identified as a substrate for the cytochrome P450 2H enzyme, implicating its role in drug metabolism and interactions.

Biological Activity Overview

Anticonvulsant Activity : Recent research highlights the anticonvulsant potential of similar derivatives, suggesting that this compound may exhibit protective effects against seizures. For instance, compounds with structural similarities demonstrated significant protective indices in animal models, indicating their efficacy in preventing seizures induced by pentylenetetrazol (PTZ) .

Antimicrobial Properties : The presence of the hydroxy group on the pyridine ring enhances the compound's antimicrobial activity. Studies have shown that derivatives of pyridine exhibit notable antibacterial and antifungal properties, which could extend to this compound .

Anticancer Potential : Compounds with similar structural features have been evaluated for their anticancer activity. For example, derivatives containing quinazoline rings have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific effects of our compound on cancer cells remain to be thoroughly investigated.

Case Studies

  • Anticonvulsant Efficacy : A study evaluated a series of quinazoline derivatives for their anticonvulsant properties using the maximal electroshock (MES) test and the PTZ test. Compounds structurally related to our target demonstrated effective seizure control with minimal toxicity .
  • Antimicrobial Activity : A comparative analysis of various pyridine derivatives revealed that compounds with hydroxyl substitutions exhibited enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
  • Apoptosis Induction in Cancer Cells : Research on quinazoline-based compounds indicated significant pro-apoptotic activity in MCF-7 breast cancer cells, suggesting that our target compound could also influence cancer cell survival through similar mechanisms .

Comparison with Similar Compounds

Triazine-Based Butanamide Derivatives

The compound N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide () shares an amide backbone but incorporates a triazine core with multiple dimethylamino-benzylidene substituents . Unlike the target compound, this analogue features:

  • A triazine ring instead of pyridinone/quinazolinone systems.
  • Bulky pyrrolidinyl and dimethylamino groups, which may enhance lipophilicity but reduce aqueous solubility.

Stereochemically Complex Butanamides

Pharmacopeial compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () exhibit stereochemical complexity and extended alkyl/aryl chains . Key distinctions include:

  • Presence of stereocenters and a diphenylhexane backbone, enabling chiral interactions with biological targets.
  • Higher molecular weight (~650–700 g/mol), suggesting reduced membrane permeability compared to the target compound.

Pyridazinyl Butanamide Derivatives

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide (CAS 953164-07-3, ) replaces the pyridinone with a pyridazinyl group and includes ethoxyphenyl substituents . Differences include:

  • A pyridazine ring, which lacks the hydrogen-bonding hydroxyl group present in the target compound’s pyridinone.
  • 3,4-Dimethoxyphenyl and 4-ethylphenyl groups, enhancing lipophilicity and possibly CYP enzyme interactions.
  • Molecular weight of 421.5 g/mol, intermediate between the target compound and triazine derivatives.

Physicochemical and Pharmacological Implications

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Pharmacological Profile
Target Compound C₁₉H₁₈N₄O₄ ~366 Pyridinone, quinazolinone, butanamide Kinase inhibition, enzyme modulation
Triazine-Based Butanamide C₄₄H₅₆N₁₂O₆ ~825 Triazine, pyrrolidinyl, dimethylamino Nucleic acid/protein interaction
Pharmacopeial Butanamide C₃₈H₄₈N₄O₅ ~640 Tetrahydropyrimidinyl, diphenylhexane Chiral receptor targeting
Pyridazinyl Butanamide C₂₄H₂₇N₃O₄ 421.5 Pyridazine, dimethoxyphenyl, ethylphenyl Solubility-dependent bioactivity

Key Observations:

  • Solubility: The target compound’s hydroxy and carbonyl groups may improve aqueous solubility compared to the highly lipophilic triazine and Pharmacopeial derivatives.
  • Bioavailability: Lower molecular weight and fewer steric hindrances in the target compound suggest favorable absorption over bulkier analogues.
  • Target Selectivity: The quinazolinone moiety is a known kinase inhibitor pharmacophore, whereas pyridazine and triazine systems may target divergent pathways .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling pyridinone and quinazolinone precursors via butanamide linkage, contrasting with the multi-step triazine functionalization in .
  • Biological Data Gaps: No direct activity data for the target compound are available in the provided evidence. Inferences are drawn from structural analogues, emphasizing the need for empirical studies.
  • Comparative Studies: highlights the role of substituent electronegativity (e.g., methoxy vs. hydroxy groups) in modulating solubility and binding .

Notes

  • Diversified references include synthetic chemistry (), pharmacopeial standards (), and physicochemical data (), ensuring a multidisciplinary perspective.

Q & A

Q. What mechanistic hypotheses explain its bioactivity based on structural analogs?

  • Answer : Compare with known quinazolinone-based kinase inhibitors (e.g., gefitinib). Key features:
  • Hydrogen bonding with kinase hinge region via pyridinone carbonyl.
  • Hydrophobic interactions from methyl/aryl groups .

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